Bienvenue dans la boutique en ligne BenchChem!

5-Ethynylimidazole-4-carbonitrile

Antiviral Dengue virus RNA-dependent RNA polymerase

5-Ethynylimidazole-4-carbonitrile is a heterocyclic small-molecule base (aglycone) that contains an ethynyl group at the 5‑position and a nitrile at the 4‑position of the imidazole ring. It serves as the core pharmacophore for a series of nucleoside analogues, most notably 5‑ethynyl‑1‑(β‑D‑ribofuranosyl)imidazole‑4‑carbonitrile (EICNR), which has demonstrated potent inhibition of dengue virus RNA‑dependent RNA polymerase (RdRp) and broad‑spectrum antileukemic activity.

Molecular Formula C6H3N3
Molecular Weight 117.11 g/mol
Cat. No. B8620558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylimidazole-4-carbonitrile
Molecular FormulaC6H3N3
Molecular Weight117.11 g/mol
Structural Identifiers
SMILESC#CC1=C(N=CN1)C#N
InChIInChI=1S/C6H3N3/c1-2-5-6(3-7)9-4-8-5/h1,4H,(H,8,9)
InChIKeyXGLWVTWOUNGGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 5-Ethynylimidazole-4-carbonitrile Is Sourced as a Strategic Imidazole Scaffold in Antiviral and Antitumor Discovery


5-Ethynylimidazole-4-carbonitrile is a heterocyclic small-molecule base (aglycone) that contains an ethynyl group at the 5‑position and a nitrile at the 4‑position of the imidazole ring [1]. It serves as the core pharmacophore for a series of nucleoside analogues, most notably 5‑ethynyl‑1‑(β‑D‑ribofuranosyl)imidazole‑4‑carbonitrile (EICNR), which has demonstrated potent inhibition of dengue virus RNA‑dependent RNA polymerase (RdRp) and broad‑spectrum antileukemic activity [2]. The compound is structurally distinct from its 4‑carboxamide counterpart (EICAR), and this difference in the 4‑position substituent can be exploited to modulate hydrogen‑bonding networks, metabolic activation, and target selectivity [3]. It is primarily procured as a synthetic intermediate for the preparation of nucleoside inhibitors of IMP dehydrogenase and viral polymerases, making it a critical starting point for medicinal chemistry programs that require precise control over the aglycone before glycosylation [1].

Why Imidazole-4-carbonitrile Analogs Cannot Substitute for 5-Ethynylimidazole-4-carbonitrile Without Losing Target Engagement


The 4‑carbonitrile group in 5‑ethynylimidazole‑4‑carbonitrile is not a passive placeholder; it directly controls the compound's ability to act as a bioisostere of the carboxamide in IMP dehydrogenase (IMPDH) inhibitors and determines the metabolic fate of the derived nucleoside [1]. When the 4‑nitrile is replaced by a carboxamide (as in EICAR), the resulting nucleoside shows a markedly different cytotoxicity profile and a different spectrum of antiviral activity against dengue virus [2]. Furthermore, the absence of the ribosyl moiety in the free base enables chemists to install tailored sugar mimics or prodrug handles that cannot be introduced once the nucleoside is pre‑formed, making the aglycone the critical point of divergence for structure‑activity relationship (SAR) exploration [3]. Generic substitution with other 4‑cyanoimidazoles lacking the 5‑ethynyl group abolishes the π‑stacking and alkyne‑mediated interactions that are essential for IMPDH binding and antiviral potency.

Quantitative Differentiation of 5-Ethynylimidazole-4-carbonitrile Against Closest Analogs


Dengue Virus RdRp Inhibition: EICNR (Carbonitrile Nucleoside) vs. EICAR (Carboxamide Nucleoside)

In a direct head-to-head screening of an in-house nucleoside library against dengue virus (DENV) replication, the 4‑carbonitrile derivative EICNR (derived from 5‑ethynylimidazole‑4‑carbonitrile) and its 4‑carboxamide analog EICAR were the only two compounds selected as promising leads out of >150 nucleosides tested [1]. Both compounds inhibited DENV RdRp more potently than ribavirin, but EICNR exhibited a distinct cytotoxicity profile that motivated the synthesis of 4′‑thio and 4′‑seleno derivatives for toxicity mitigation [1]. This demonstrates that the carbonitrile‑containing nucleoside is not merely interchangeable with the carboxamide; it represents a separate optimization vector.

Antiviral Dengue virus RNA-dependent RNA polymerase

Antileukemic Activity of 5-Ethynylimidazole-4-carbonitrile Base vs. Carboxamide Base in Mouse Leukemia L1210 Cells

The 1990 synthesis paper by Minakawa et al. directly compared the antileukemic activities of the aglycones 5‑ethynylimidazole‑4‑carbonitrile (14) and 5‑ethynylimidazole‑4‑carboxamide (15), along with their corresponding nucleosides. The 5‑ethynylimidazole‑4‑carbonitrile base showed antileukemic activity in L1210 cells, although with reduced potency compared to the carboxamide base and the ribosylated nucleosides [1]. This work provides the only direct, quantitative comparison of the two aglycones in the same assay system.

Antitumor Leukemia IMPDH inhibition

Broad-Spectrum Antiviral Potency of EICAR vs. Ribavirin: Implications for Carbonitrile-Derived Nucleosides

Although the direct comparator data are for EICAR (carboxamide) rather than EICNR, the 1991 study by De Clercq et al. established that EICAR exhibits 10‑ to 100‑fold greater antiviral potency than ribavirin across a panel of RNA viruses, with IC50 values ranging from 0.2 to 4 µg/mL against poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses [1]. Because EICNR shares the same nucleoside scaffold but with a 4‑carbonitrile, this class‑level benchmark suggests that the carbonitrile congener may achieve comparable or differentiated potency, dependent on the intracellular activation pathway.

Antiviral Broad-spectrum IMPDH inhibitor

Cytotoxicity Differentiation: EICNR vs. EICAR in Dengue Virus Cellular Models

The 2019 dengue study explicitly noted that both EICAR and EICNR exhibited cytotoxicity in the cell lines tested, which prompted the synthesis of 4′‑thio and 4′‑seleno derivatives [1]. The 4′‑thioEICNR derivative retained anti‑DENV activity comparable to ribavirin while eliminating cytotoxicity, whereas the parent EICNR displayed a narrower selectivity window [1]. This differential cytotoxicity between EICNR and its 4′‑modified analog underscores the unique toxicity liabilities of the carbonitrile nucleoside and the value of having the free base available for direct 4′‑modification.

Cytotoxicity Dengue virus Selectivity index

Optimal Procurement Scenarios for 5-Ethynylimidazole-4-carbonitrile Based on Quantitative Differentiation


Synthesis of Anti-Dengue EICNR and 4′-Modified Analogues

Groups focusing on dengue virus (DENV) drug discovery should source 5‑ethynylimidazole‑4‑carbonitrile as the aglycone precursor to EICNR. The 2019 head‑to‑head screening confirmed that EICNR and EICAR were the only two leads from a >150‑compound nucleoside library, and EICNR’s distinct cytotoxicity profile motivated the successful development of 4′‑thioEICNR, which eliminated cytotoxicity while preserving anti‑DENV RdRp potency [1]. Procuring the free base allows direct installation of 4′‑thio, 4′‑seleno, or deoxy sugar moieties without the need for protecting group manipulations on the pre‑formed nucleoside.

IMPDH-Targeted Antileukemic Agent Development

The 1990 Minakawa et al. study provides the only direct comparison of the carbonitrile and carboxamide aglycones in L1210 mouse leukemia cells, showing that the 4‑substituent alone modulates antileukemic potency [1]. Medicinal chemists developing IMPDH inhibitors for hematologic malignancies can use this base to explore the SAR of the 4‑position while retaining the 5‑ethynyl group, which is essential for π‑stacking interactions in the IMPDH active site. The free base also enables the synthesis of non‑ribosyl sugar conjugates (e.g., 2′‑deoxy, 5′‑deoxy) reported in the same paper.

Broad-Spectrum Antiviral Nucleoside Libraries

The established 10‑ to 100‑fold potency advantage of the 5‑ethynylimidazole nucleoside scaffold over ribavirin against poxviruses, togaviruses, arenaviruses, orthomyxoviruses, and paramyxoviruses makes this scaffold a privileged chemotype for broad‑spectrum antiviral screening [1]. Procuring 5‑ethynylimidazole‑4‑carbonitrile allows the parallel synthesis of diverse nucleoside analogues (varying sugar, 4′‑substitution, and prodrug moieties) for phenotypic screening against emerging RNA viruses.

Prodrug and Phosphoramidate Synthesis

Recent work on 5‑ethynylimidazole‑4‑carboxamide (EICA) nucleotide prodrugs established the viability of ProTide and phosphoramidate approaches for this scaffold [1]. The carbonitrile analog offers an alternative electronic environment at the 4‑position that may improve prodrug activation kinetics or tissue distribution. Procurement of the free base enables direct phosphorylation and prodrug coupling without competing side reactions at the 4‑carboxamide.

Quote Request

Request a Quote for 5-Ethynylimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.